1,4-Diethynyl-2,5-bis(octyloxy)benzene

Übersicht

Beschreibung

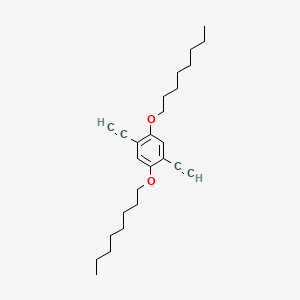

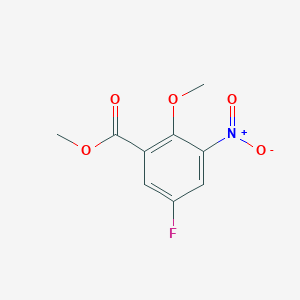

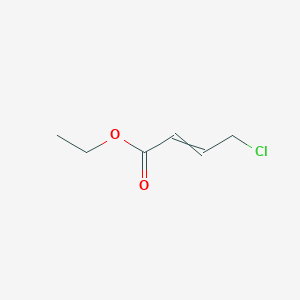

1,4-Diethynyl-2,5-bis(octyloxy)benzene is an organic compound with the molecular formula C26H38O2. It features a benzene ring substituted with two ethynyl groups and two octyloxy groups. This compound is known for its applications in material science, particularly in the synthesis of conjugated polymers and covalent organic frameworks (COFs) due to its unique structural properties .

Wirkmechanismus

Target of Action

It is known to be used in the synthesis ofconjugated polymers , suggesting that its targets could be related to polymer structures or processes.

Mode of Action

1,4-Diethynyl-2,5-bis(octyloxy)benzene interacts with its targets through polymerization reactions . Specifically, it can participate in Sonogashira coupling reactions , a type of cross-coupling reaction used to create carbon-carbon bonds . This interaction leads to the formation of conjugated polymers, which have alternating single and double bonds and exhibit unique electronic properties.

Pharmacokinetics

Given its molecular weight of382.59 , it is likely to have specific pharmacokinetic properties that affect its bioavailability

Result of Action

The primary result of this compound’s action is the formation of conjugated polymers . These polymers have unique electronic properties and can be used in various applications, including the development of optoelectronic devices .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the efficiency of the Sonogashira coupling reaction can be affected by the temperature and the presence of a catalyst . Additionally, the compound should be stored in a dry environment at a temperature between 2-8°C to maintain its stability .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

1,4-Diethynyl-2,5-bis(octyloxy)benzene can be synthesized through a multi-step process involving the following key steps:

Formation of the Benzene Core: The benzene core is initially substituted with octyloxy groups at the 2 and 5 positions.

Introduction of Ethynyl Groups: The ethynyl groups are introduced via a Sonogashira coupling reaction, which involves the reaction of a halogenated benzene derivative with an acetylene compound in the presence of a palladium catalyst and a copper co-catalyst.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions such as temperature, pressure, and catalyst concentration to achieve higher yields and purity .

Analyse Chemischer Reaktionen

Types of Reactions

1,4-Diethynyl-2,5-bis(octyloxy)benzene undergoes various chemical reactions, including:

Coupling Reactions: It participates in Sonogashira coupling reactions to form conjugated polymers.

Oxidation and Reduction: The ethynyl groups can undergo oxidation and reduction reactions under appropriate conditions.

Substitution Reactions: The octyloxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Sonogashira Coupling: Palladium catalyst, copper co-catalyst, and an acetylene compound.

Oxidation: Oxidizing agents such as potassium permanganate or osmium tetroxide.

Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

Major Products

Conjugated Polymers: Formed through coupling reactions.

Oxidized Derivatives: Resulting from oxidation reactions.

Substituted Benzene Derivatives: Formed through substitution reactions.

Wissenschaftliche Forschungsanwendungen

1,4-Diethynyl-2,5-bis(octyloxy)benzene has a wide range of applications in scientific research:

Material Science: Used in the synthesis of conjugated polymers and COFs, which are essential for developing advanced materials with unique electronic and optical properties.

Chemistry: Serves as a building block for various organic synthesis reactions.

Biology and Medicine:

Industry: Utilized in the production of light-emitting polymers and other advanced materials.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

1,4-Diethynylbenzene: Lacks the octyloxy groups, resulting in lower solubility and processability.

2,5-Bis(octyloxy)benzene: Lacks the ethynyl groups, limiting its ability to form conjugated systems.

2,5-Bis(bromomethyl)-1,4-bis(octyloxy)benzene: Contains bromomethyl groups instead of ethynyl groups, leading to different reactivity and applications.

Uniqueness

1,4-Diethynyl-2,5-bis(octyloxy)benzene is unique due to the presence of both ethynyl and octyloxy groups. This combination allows it to participate in coupling reactions to form conjugated polymers while maintaining good solubility and processability, making it highly valuable in material science and industrial applications .

Eigenschaften

IUPAC Name |

1,4-diethynyl-2,5-dioctoxybenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H38O2/c1-5-9-11-13-15-17-19-27-25-21-24(8-4)26(22-23(25)7-3)28-20-18-16-14-12-10-6-2/h3-4,21-22H,5-6,9-20H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTQSWUKTVHNQNX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCOC1=CC(=C(C=C1C#C)OCCCCCCCC)C#C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H38O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the role of 1,4-Diethynyl-2,5-bis(octyloxy)benzene in conjugated polymer synthesis?

A1: this compound acts as a monomer in the synthesis of conjugated polymers, typically through Sonogashira coupling reactions [, , , , , , ]. The two ethynyl groups (-C≡CH) at each end of the molecule allow it to react with other monomers, forming the repeating units that make up the polymer backbone.

Q2: How does the structure of this compound contribute to the properties of the resulting polymers?

A2: The structure impacts both the electronic properties and solubility of the resulting polymers.

- Electron-donating nature: The central benzene ring with two alkoxy (-OR) substituents acts as an electron-rich (donating) unit in the polymer []. This influences the polymer's electronic band gap and its optical properties, such as absorption and emission wavelengths [, , , ].

- Solubility: The two long octyloxy chains attached to the benzene ring enhance the solubility of the final polymer in organic solvents [, ]. This improved solubility is crucial for solution processing techniques commonly used in device fabrication.

Q3: Can you provide specific examples of how this compound has been utilized in material science research?

A3: The research papers showcase several applications:

- Near-infrared emissive polymers: Researchers synthesized novel polymers with near-infrared emission properties by copolymerizing this compound with a boron-containing monomer []. This has potential applications in areas like bioimaging and telecommunications.

- Polymers with Aggregation-Induced Emission (AIE): By incorporating this compound into polymers with boron ketoiminate units, scientists developed materials exhibiting AIE []. These polymers become highly fluorescent when aggregated, making them suitable for applications like cell imaging and sensing.

- Cross-linked poly(3,4-ethylenedioxythiophene) (PEDOT): this compound was employed as a cross-linking agent in PEDOT synthesis []. This resulted in enhanced electrical conductivity compared to linear PEDOT, making it promising for applications like organic electronics.

Q4: Are there any challenges associated with using this compound in polymer synthesis?

A4: While this compound offers several advantages, some challenges exist:

- Solid-state cross-linking: Polymers containing this monomer with unreacted ethynyl groups might undergo unwanted cross-linking in the solid state, leading to insolubility []. End-capping strategies can be employed to mitigate this issue.

- Control over polymer architecture: Achieving precise control over the polymer architecture (linear vs. branched) can be challenging []. Careful optimization of reaction conditions and monomer ratios is crucial for achieving the desired structure.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[2-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl]diethylamine](/img/structure/B3322790.png)